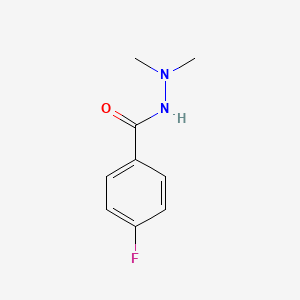

4-Fluoro-N',N'-dimethylbenzhydrazide

Description

4-Fluoro-N',N'-dimethylbenzhydrazide is a fluorinated benzohydrazide derivative characterized by a fluorine atom at the para-position of the benzene ring and dimethyl substitution on the hydrazide nitrogen. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

CAS No. |

67655-85-0 |

|---|---|

Molecular Formula |

C9H11FN2O |

Molecular Weight |

182.19 g/mol |

IUPAC Name |

4-fluoro-N',N'-dimethylbenzohydrazide |

InChI |

InChI=1S/C9H11FN2O/c1-12(2)11-9(13)7-3-5-8(10)6-4-7/h3-6H,1-2H3,(H,11,13) |

InChI Key |

MLBLOBDFLHFIFT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)NC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N’,N’-dimethylbenzhydrazide typically involves the reaction of 4-fluorobenzoyl chloride with N,N-dimethylhydrazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the reactants and to ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-N’,N’-dimethylbenzhydrazide may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N’,N’-dimethylbenzhydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the fluorine atom.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

4-Fluoro-N’,N’-dimethylbenzhydrazide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-N’,N’-dimethylbenzhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can significantly influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and functional groups of 4-Fluoro-N',N'-dimethylbenzhydrazide with analogous compounds:

Key Observations :

- Coordination Chemistry : The pyridine-containing derivative forms stable Fe(III) complexes, suggesting that N',N'-dimethyl substitution may reduce metal-binding affinity due to steric hindrance .

- Biological Activity : Quinazoline-substituted derivatives exhibit anticancer activity (IC₅₀ values in µM range) , while iodinated analogs show cholinesterase inhibition (IC₅₀: 15.1–170.5 µmol·L⁻¹) . The dimethyl groups in the target compound may modulate bioavailability by altering lipophilicity.

Physical and Spectral Properties

Notes:

- The Fe(III) complex exhibits a redshift in UV-Vis spectra compared to the free ligand, indicating charge-transfer interactions .

- Dimethyl substitution likely reduces hydrogen-bonding capacity compared to hydroxyl/methoxy derivatives, affecting crystallinity .

Insights :

- The dimethyl substitution may enhance metabolic stability compared to hydroxylated analogs, which are prone to oxidation.

- Optoelectronic studies on trimethoxy derivatives (e.g., ) suggest that electron-rich substituents improve nonlinear optical (NLO) properties, whereas fluorine’s electronegativity may favor charge transfer in the dimethyl variant.

Biological Activity

4-Fluoro-N',N'-dimethylbenzhydrazide is a fluorinated derivative of benzhydrazide, a compound that has garnered attention in medicinal chemistry due to its potential biological activities. While research on this specific compound is limited, related compounds often exhibit significant pharmacological properties. This article aims to explore the biological activity of 4-Fluoro-N',N'-dimethylbenzhydrazide, drawing on available studies, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C9H10F N3

- Molecular Weight : 181.19 g/mol

- CAS Number : 67655-85-0

Biological Activity Overview

The biological activity of 4-Fluoro-N',N'-dimethylbenzhydrazide can be inferred from studies on structurally similar compounds. Fluorinated compounds are known to enhance metabolic stability and bioactivity due to the unique properties imparted by the fluorine atom. The presence of fluorine often influences the compound's interaction with biological targets, leading to improved potency and selectivity.

Key Biological Activities

- Antitumor Activity : Compounds with similar hydrazide structures have shown promising antitumor properties. For example, fluorinated benzothiazoles exhibit selective cytotoxicity against cancer cell lines, suggesting that 4-Fluoro-N',N'-dimethylbenzhydrazide may also possess antitumor potential through similar mechanisms .

- Enzyme Inhibition : Fluorinated compounds can act as enzyme inhibitors by altering the binding affinity to active sites. The introduction of fluorine can enhance interactions with key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

- Antimicrobial Properties : Some hydrazide derivatives have demonstrated antimicrobial activity against various pathogens. The introduction of fluorine may enhance these properties by improving lipophilicity and membrane permeability.

Structure-Activity Relationship (SAR)

The SAR studies of hydrazides suggest that modifications at specific positions on the benzene ring can significantly affect biological activity. The following table summarizes key findings related to structural modifications:

| Compound Structure | Biological Activity | Notes |

|---|---|---|

| Benzhydrazide | Moderate Antitumor | Base structure with limited activity |

| 4-Fluoro Benzhydrazide | Enhanced Antitumor | Fluorine substitution increases potency |

| 2-Methyl Benzhydrazide | Antimicrobial | Methyl group enhances solubility |

Case Study 1: Antitumor Activity of Fluorinated Compounds

A study published in Scientific Reports highlighted the effects of fluorinated hydrazides on breast cancer cell lines (MCF-7). The results indicated that fluorinated derivatives exhibited a biphasic dose-response relationship, where low nanomolar concentrations induced cell death, while higher concentrations led to proliferation. This suggests that careful tuning of fluorine substitution can optimize therapeutic outcomes .

Case Study 2: Metabolic Stability and Bioavailability

Research indicates that fluorination at specific positions can improve the metabolic stability of compounds, leading to enhanced bioavailability. A comparative analysis showed that fluorinated analogs had significantly longer half-lives in vivo compared to their non-fluorinated counterparts, underscoring the potential for developing more effective therapeutics based on 4-Fluoro-N',N'-dimethylbenzhydrazide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.